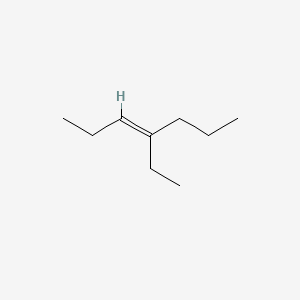

4-Ethyl-3-heptene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33933-74-3 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-4-ethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+ |

InChI Key |

UEXWGMADXSUAIL-VQHVLOKHSA-N |

Isomeric SMILES |

CCC/C(=C/CC)/CC |

Canonical SMILES |

CCCC(=CCC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Ethyl-3-heptene, a trisubstituted alkene. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in organic synthesis and drug development. This document details a viable synthetic pathway, experimental protocols, and a summary of analytical data for the structural elucidation of the target compound.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a ketone with a phosphorus ylide to form an alkene. For the synthesis of this compound, the strategic disconnection points to 3-pentanone as the ketone and the ylide derived from propyltriphenylphosphonium bromide. The non-stabilized nature of this ylide typically favors the formation of the (Z)-isomer.

Signaling Pathway for the Wittig Reaction

The following diagram illustrates the key steps involved in the Wittig reaction for the synthesis of this compound.

Experimental Protocols

Synthesis of Propyltriphenylphosphonium bromide

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.

Synthesis of this compound via Wittig Reaction

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.

-

Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Boiling Point | ~142-144 °C |

| Density | ~0.73 g/cm³ |

| IUPAC Name | (E)-4-ethylhept-3-ene / (Z)-4-ethylhept-3-ene |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound. Note that specific NMR chemical shifts can vary slightly based on the solvent and instrument used. The data presented here is predictive based on typical values for similar structures.

| Technique | Data |

| ¹H NMR | (E)-isomer: ~5.1-5.3 ppm (t, 1H, vinylic proton)~1.9-2.1 ppm (m, 4H, allylic protons)~0.9-1.1 ppm (m, 9H, methyl protons)~1.3-1.5 ppm (m, 4H, methylene protons)** (Z)-isomer:~5.1-5.3 ppm (t, 1H, vinylic proton)~2.0-2.2 ppm (m, 4H, allylic protons)~0.9-1.1 ppm (m, 9H, methyl protons)~1.3-1.5 ppm (m, 4H, methylene protons) |

| ¹³C NMR | (E)-isomer: ~140-142 ppm (alkene C)~120-122 ppm (alkene CH)~20-35 ppm (aliphatic CH₂)~13-15 ppm (aliphatic CH₃) (Z)-isomer:**~139-141 ppm (alkene C)~119-121 ppm (alkene CH)~20-35 ppm (aliphatic CH₂)~13-15 ppm (aliphatic CH₃) |

| IR | ~3020 cm⁻¹ (=C-H stretch)~2960, 2870 cm⁻¹ (C-H stretch)~1670 cm⁻¹ (C=C stretch, trisubstituted)[1][2]~820 cm⁻¹ (=C-H bend, trisubstituted)[1] |

| MS | m/z 126 (M⁺)m/z 97 (M⁺ - C₂H₅)m/z 83 (M⁺ - C₃H₇)m/z 69m/z 55m/z 41 |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and adapt the described protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As a nine-carbon alkene, it exists as two geometric isomers, (E)-4-ethyl-3-heptene and (Z)-4-ethyl-3-heptene. This guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental methodologies and spectroscopic data. The information presented is intended to be a valuable resource for professionals in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C9H18 | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| Boiling Point | 144.8 °C at 760 mmHg | |

| Density | 0.74 g/cm³ | |

| Refractive Index | 1.425 | |

| Flash Point | 22.5 °C | |

| CAS Number | 33933-74-3 | [1] |

| IUPAC Name | (E)-4-ethylhept-3-ene | [1] |

Chemical Properties and Reactivity

As an alkene, this compound undergoes the characteristic reactions of a carbon-carbon double bond. These reactions primarily involve the addition of reagents across the double bond, leading to the formation of saturated compounds.

Synthesis of this compound

A common and effective method for the synthesis of alkenes like this compound is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 3-pentanone would be reacted with the ylide generated from butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either the (E) or (Z) isomer.[2][3]

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Key Chemical Reactions

The double bond in this compound is susceptible to attack by various electrophiles, leading to a range of addition products.

-

Ozonolysis: This reaction involves the cleavage of the double bond by ozone (O₃). A reductive work-up (e.g., with zinc and water) of the resulting ozonide will yield two molecules of 3-pentanone. This reaction is a powerful tool for determining the position of the double bond in an unknown alkene.

-

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution will yield 4-ethyl-3-heptanol.

-

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This compound will react with m-CPBA to form 3,4-epoxy-4-ethylheptane. Epoxides are versatile intermediates in organic synthesis.

Caption: Key addition reactions of this compound.

Experimental Protocols

Detailed methodologies for the determination of the physical properties and the execution of the chemical reactions are outlined below.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Density: The density of liquid this compound can be measured using a pycnometer or a hydrometer at a specified temperature.

-

Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a controlled temperature.

-

Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

General Protocol for Wittig Reaction

-

Ylide Preparation: The phosphonium salt (e.g., butyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

Reaction with Carbonyl: The carbonyl compound (3-pentanone) is dissolved in the same anhydrous solvent and added to the ylide solution. The reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to isolate this compound.

Caption: Experimental workflow for the Wittig synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern provides information about the structure of the molecule. The NIST WebBook provides mass spectral data for 3-Heptene, 4-ethyl-.[4]

-

Infrared Spectroscopy (IR): The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the C=C stretching vibration of the alkene functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns that can be used to assign the structure. The protons attached to the double bond will appear in the characteristic downfield region for vinylic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region.

-

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated physical data, descriptions of its chemical reactivity, and outlines of experimental protocols offer a solid foundation for researchers and scientists. The inclusion of spectroscopic information and logical diagrams for synthetic and reactive pathways further enhances the utility of this document as a comprehensive resource for professionals in the field of chemistry and drug development.

References

In-Depth Technical Guide: 4-Ethyl-3-heptene (CAS: 33933-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-heptene, a nine-carbon branched alkene. The information presented herein is intended to support research and development activities by providing key physicochemical data, a plausible synthetic route, and safety and handling considerations. Due to the limited availability of published data on this specific compound, some sections are based on general principles of organic chemistry and data for structurally related molecules.

Physicochemical Properties

This compound is a non-polar organic compound. Its properties are summarized in the table below. The data is compiled from various chemical databases and calculated values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | |

| Molecular Weight | 126.24 g/mol | |

| IUPAC Name | (E)-4-ethylhept-3-ene | [1] |

| CAS Number | 33933-74-3 | |

| Boiling Point | 144.8 °C at 760 mmHg | |

| Density | 0.74 g/cm³ | |

| Refractive Index | 1.425 | |

| Flash Point | 22.5 °C | |

| Vapor Pressure | 6.3 mmHg at 25°C | |

| LogP (Octanol/Water Partition Coefficient) | 4.1 (XLogP3) | [1] |

| Canonical SMILES | CCCC(=CCC)CC | |

| InChI Key | UEXWGMADXSUAIL-VQHVLOKHSA-N | [1] |

Synthesis

The synthesis of this compound can be achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds.[2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 3-pentanone would serve as the ketone, and the ylide would be generated from butyltriphenylphosphonium bromide.

Plausible Experimental Protocol: Wittig Reaction

The following is a representative experimental protocol for the synthesis of this compound via the Wittig reaction. This protocol is based on general procedures for Wittig reactions and may require optimization for this specific transformation.

Materials:

-

Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

-

Anhydrous tetrahydrofuran (THF)

-

3-Pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium solution dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution to 0 °C.

-

Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via the Wittig reaction.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in the peer-reviewed literature. The following represents a predictive analysis based on the compound's structure and data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~5.1-5.3 ppm (m, 1H): Vinylic proton (-CH=).

-

δ ~1.9-2.1 ppm (m, 4H): Allylic protons (-CH₂-CH=).

-

δ ~0.9-1.1 ppm (m, 12H): Methyl and ethyl protons (-CH₃ and -CH₂-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~135-145 ppm: Vinylic carbons (-C=C-).

-

δ ~20-40 ppm: Allylic and other sp³ hybridized carbons.

-

δ ~10-15 ppm: Methyl carbons.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected at:

-

m/z = 97: Loss of an ethyl group (-CH₂CH₃).

-

m/z = 83: Loss of a propyl group (-CH₂CH₂CH₃).

-

m/z = 69: Further fragmentation.

-

m/z = 55: Further fragmentation.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic peaks for an alkene:

-

~3000-3100 cm⁻¹: C-H stretch of the vinylic C-H bond.

-

~2850-3000 cm⁻¹: C-H stretch of the sp³ C-H bonds.

-

~1660-1680 cm⁻¹: C=C stretch (for a tri-substituted alkene).

-

~800-840 cm⁻¹: C-H out-of-plane bend for a tri-substituted alkene.

Reactivity and Potential Applications

As a tri-substituted alkene, this compound can undergo a variety of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. The double bond can also be cleaved through ozonolysis. Due to its branched structure, it may have applications as a specialty chemical intermediate or as a component in complex organic syntheses. There is currently no evidence to suggest its use in drug development.

Biological and Toxicological Information

There is a significant lack of publicly available data regarding the biological activity, metabolic fate, and toxicological profile of this compound. Due to its non-polar, hydrocarbon nature, it is likely to be lipophilic and may be absorbed through the skin and respiratory tract.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Based on the properties of similar alkenes, it should be handled as a flammable liquid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended to be a substitute for professional safety and handling guidance. Always consult a comprehensive and current Safety Data Sheet (SDS) for any chemical before use. The experimental protocol is a representative example and has not been optimized.

References

An In-depth Technical Guide to the Isomers of 4-Ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometric isomers of 4-ethyl-3-heptene, focusing on their physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development.

Introduction to this compound Isomers

This compound is an alkene with the chemical formula C9H18. Due to the presence of a double bond at the third carbon position and different substituent groups on each carbon of the double bond, it exists as two geometric isomers: (E)-4-ethyl-3-heptene and (Z)-4-ethyl-3-heptene. These isomers are also commonly referred to as trans and cis isomers, respectively. The spatial arrangement of the substituents around the double bond leads to distinct physical and chemical properties for each isomer.

The (E) and (Z) nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituents are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite").

Physicochemical Properties

The distinct geometries of the (E) and (Z) isomers of this compound influence their physical and chemical properties. A summary of key computed and experimental data is presented in the table below for easy comparison.

| Property | (E)-4-ethyl-3-heptene | (Z)-4-ethyl-3-heptene |

| Molecular Formula | C9H18[1] | C9H18 |

| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol |

| CAS Number | 33933-74-3[1] | Not available |

| Boiling Point | 144.8 °C at 760 mmHg | Not available |

| Density | 0.74 g/cm³ | Not available |

| Refractive Index | 1.425 | Not available |

| XLogP3 | 4.1[2] | 4.1 |

| Hydrogen Bond Donor Count | 0[2] | 0 |

| Hydrogen Bond Acceptor Count | 0[2] | 0 |

| Rotatable Bond Count | 4[2] | 4 |

| Exact Mass | 126.140850574 Da[2] | 126.140850574 Da |

| Dielectric Constant | 2.48[1] | Not available |

Synthesis of this compound Isomers

The synthesis of trisubstituted alkenes like this compound can be achieved through various established methods in organic chemistry. The Wittig reaction and the McMurry reaction are two powerful and commonly employed strategies for the formation of carbon-carbon double bonds.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene.[3] For the synthesis of this compound, two main retrosynthetic disconnections are possible, leading to two different combinations of a carbonyl compound and a phosphonium ylide.

General Experimental Protocol for Wittig Reaction:

-

Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile) to form the corresponding phosphonium salt via an SN2 reaction.[3] For example, to form one of the potential ylides, 1-bromopropane would be reacted with triphenylphosphine.

-

Formation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[3][4] This generates the nucleophilic phosphorus ylide.

-

Reaction with Carbonyl Compound: The appropriate ketone (in this case, 4-heptanone or 3-hexanone, depending on the chosen disconnection) is dissolved in an anhydrous solvent and added to the ylide solution, typically at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, a mixture of (E) and (Z) isomers, is then purified by column chromatography on silica gel to separate the isomers and remove the triphenylphosphine oxide byproduct.

The stereochemical outcome of the Wittig reaction (the ratio of E to Z isomers) is influenced by the nature of the ylide. Non-stabilized ylides generally favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene.[4]

McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[5] This reaction is particularly useful for the synthesis of sterically hindered or symmetrical alkenes. To synthesize this compound, a cross-McMurry reaction between two different ketones (e.g., 3-pentanone and 4-heptanone) would be required. However, cross-McMurry reactions can lead to a mixture of products, making the synthesis of unsymmetrical alkenes challenging. A homo-coupling approach is more common.

General Experimental Protocol for McMurry Reaction:

-

Preparation of the Low-Valent Titanium Reagent: A slurry of low-valent titanium is prepared in situ by reducing a titanium salt, such as titanium(III) chloride (TiCl3) or titanium(IV) chloride (TiCl4), with a reducing agent like zinc-copper couple, lithium aluminum hydride (LiAlH4), or magnesium in an anhydrous ether solvent (e.g., THF, DME) under an inert atmosphere.[5][6]

-

Reductive Coupling: A solution of the carbonyl compound(s) in an anhydrous solvent is added slowly to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched, often with aqueous potassium carbonate, and filtered to remove the titanium oxides. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkene is then purified by distillation or column chromatography to isolate the desired product.

Experimental Workflows and Characterization

A logical workflow for the synthesis and characterization of the isomers of this compound is crucial for ensuring the purity and identity of the final products.

Separation and Purification

The separation of the (E) and (Z) isomers of this compound is typically achieved using chromatographic techniques.

-

Gas Chromatography (GC): Capillary gas chromatography is a highly effective method for separating geometric isomers.[7] The choice of the stationary phase is critical; polar stationary phases often provide better separation of cis and trans isomers compared to non-polar phases. The isomers will have different retention times, allowing for their separation and quantification.

-

Column Chromatography: For preparative scale separation, column chromatography using silica gel or alumina can be employed. The less polar (E)-isomer will generally elute before the more polar (Z)-isomer.

Spectroscopic Characterization

Once separated, the identity and purity of each isomer must be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic for distinguishing between (E) and (Z) isomers. In the (E)-isomer, the vinylic proton will typically appear at a slightly different chemical shift compared to the (Z)-isomer. The coupling constants between vicinal protons across the double bond are also characteristic.

-

¹³C NMR: The chemical shifts of the carbon atoms of the double bond and the allylic carbons will differ between the two isomers due to steric effects.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating the isomers and obtaining their mass spectra. The (E) and (Z) isomers will have the same molecular ion peak (m/z = 126). However, the relative abundances of the fragment ions in the mass spectrum may show subtle differences, although they are often very similar for geometric isomers. Common fragmentation patterns for alkenes involve allylic cleavage.

-

-

Infrared (IR) Spectroscopy:

-

The C=C stretching vibration in the IR spectrum can sometimes provide information about the substitution pattern of the alkene. More diagnostically, for some alkenes, the out-of-plane C-H bending vibrations can differ between cis and trans isomers. For a trans (E) isomer, a strong band is often observed around 960-975 cm⁻¹, while a cis (Z) isomer may show a band around 675-730 cm⁻¹.

-

Conclusion

The (E) and (Z) isomers of this compound, while sharing the same molecular formula and connectivity, exhibit distinct properties due to their different spatial arrangements. A thorough understanding of their synthesis, separation, and characterization is essential for their application in various fields of chemical research. The experimental workflows and analytical techniques described in this guide provide a solid foundation for the preparation and identification of these isomers.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. vurup.sk [vurup.sk]

Thermodynamic Properties of 4-Ethyl-3-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Ethyl-3-heptene. Due to a scarcity of direct experimental data for this specific compound, this document outlines established experimental and computational methodologies for determining key thermodynamic parameters. It presents available physical data and details the application of predictive methods, such as the Benson group additivity theory, to estimate thermodynamic properties like enthalpy of formation, entropy, and specific heat capacity. This guide serves as a foundational resource for researchers and professionals requiring thermodynamic data for this compound in their scientific endeavors.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the chemical formula C9H18. As an alkene, its chemical and physical behaviors are dictated by the presence of a carbon-carbon double bond. Understanding its thermodynamic properties is crucial for various applications, including reaction kinetics, process design, and computational modeling in chemical and pharmaceutical research. This guide addresses the challenge of limited experimental data by presenting a framework for both experimental determination and theoretical estimation of these vital properties.

Physicochemical Properties of this compound

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18 | [PubChem][1] |

| Molecular Weight | 126.24 g/mol | [PubChem][1] |

| IUPAC Name | (E)-4-ethylhept-3-ene | [PubChem][1] |

| CAS Number | 33933-74-3 | [NIST][2] |

| Boiling Point | 144.8 °C at 760 mmHg | [LookChem][3] |

| Density | 0.74 g/cm³ | [LookChem][3] |

| Vapor Pressure | 6.3 mmHg at 25°C | [LookChem][3] |

| Refractive Index | 1.425 | [LookChem][3] |

| Flash Point | 22.5 °C | [LookChem][3] |

Experimental Determination of Thermodynamic Properties

The direct experimental measurement of thermodynamic properties for a specific compound like this compound would involve several well-established techniques. The following sections detail the standard experimental protocols for determining the key thermodynamic parameters for volatile organic compounds.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined using combustion calorimetry .[4]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a container of known heat of combustion.

-

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel which is then pressurized with pure oxygen.

-

Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Correction: Corrections are applied for the ignition energy and the combustion of the container.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5]

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC) or isoperibol temperature-rise calorimetry .[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty, hermetically sealed pan serves as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program (heating at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity.

-

Calculation: The specific heat capacity of the sample is determined by comparing its heat flow to that of the standard.

Entropy (S°)

The absolute entropy of a substance is determined by measuring the heat capacity as a function of temperature from near absolute zero.[7]

Experimental Protocol: Calorimetric Measurement of Entropy

-

Low-Temperature Calorimetry: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible up to its melting point.

-

Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point to the desired temperature.

-

Calculation of Entropy: The absolute entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion (ΔH_fus/T_m), and the entropy of vaporization if applicable.[7]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods provide reliable estimates of thermodynamic properties. The Benson group additivity method is a widely used and accurate technique for this purpose.[8]

The Benson method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[8][9]

Methodology: Benson Group Additivity

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be calculated using the following general equation:

Property = Σ (Group Contribution) + Corrections for non-additive effects

For this compound, the molecule is first deconstructed into its constituent groups. The thermodynamic property is then calculated by summing the established values for each group.

Logical Diagram of Benson Group Additivity Method

Caption: Workflow for estimating thermodynamic properties using the Benson group additivity method.

Conclusion

This technical guide has addressed the thermodynamic properties of this compound by providing a consolidated source of available physical data and outlining the standard experimental and computational methodologies for their determination. While direct experimental values for enthalpy, entropy, and heat capacity are sparse, the detailed protocols for techniques such as combustion calorimetry and differential scanning calorimetry provide a clear path for their empirical measurement. Furthermore, the robust Benson group additivity method offers a reliable means of estimating these properties, enabling researchers to proceed with their work in the absence of complete experimental datasets. The information and methodologies presented herein are intended to be a valuable resource for scientists and professionals in chemistry and drug development.

References

- 1. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptene, 4-ethyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 9. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

Stereochemistry of (E/Z)-4-Ethyl-3-heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (E/Z)-4-Ethyl-3-heptene. It details plausible stereoselective synthetic routes for obtaining the individual (E)- and (Z)-isomers, comprehensive experimental protocols for their separation and purification, and in-depth analytical methodologies for their stereochemical characterization. Due to the limited availability of specific experimental data for 4-Ethyl-3-heptene in peer-reviewed literature, this guide leverages data from structurally analogous compounds to provide representative analytical characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development by providing a thorough framework for the synthesis and analysis of trisubstituted alkenes.

Introduction

This compound is a trisubstituted alkene for which the arrangement of substituents around the carbon-carbon double bond gives rise to geometric isomerism. The Cahn-Ingold-Prelog priority rules are used to designate the stereochemistry as either (E) (entgegen, opposite) or (Z) (zusammen, together). The accurate synthesis and characterization of each stereoisomer are crucial for understanding its unique physicochemical properties and potential biological activity. This guide outlines the key aspects of the stereochemistry of (E/Z)-4-Ethyl-3-heptene, from synthesis to analysis.

Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-4-Ethyl-3-heptene can be approached using several established methodologies for trisubstituted alkenes. The Wittig reaction and its modifications are particularly well-suited for this purpose.

Synthesis of (Z)-4-Ethyl-3-heptene via the Wittig Reaction

The Wittig reaction, when employing non-stabilized ylides, typically yields the (Z)-alkene with high selectivity.[1][2] The proposed synthesis of (Z)-4-Ethyl-3-heptene involves the reaction of 3-pentanone with a propyl-derived phosphonium ylide.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (1.1 eq.) is dissolved in anhydrous tetrahydrofuran (THF).

-

1-Bromopropane (1.0 eq.) is added, and the mixture is refluxed for 24-48 hours to form the phosphonium salt.

-

After cooling to room temperature, the phosphonium salt is collected by filtration, washed with cold THF, and dried under vacuum.

-

The dried phosphonium salt is suspended in anhydrous THF and cooled to -78 °C.

-

A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) (1.05 eq.) is added dropwise, resulting in the formation of the deep red or orange phosphonium ylide. The reaction is typically stirred at this temperature for 1-2 hours.

-

-

Wittig Reaction:

-

To the ylide solution at -78 °C, 3-pentanone (1.0 eq.), dissolved in a small amount of anhydrous THF, is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with a non-polar organic solvent (e.g., pentane or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica gel to yield (Z)-4-Ethyl-3-heptene.

-

Synthesis of (E)-4-Ethyl-3-heptene via the Schlosser Modification of the Wittig Reaction

To favor the formation of the (E)-isomer with a non-stabilized ylide, the Schlosser modification is employed.[3][4] This involves the in-situ generation of a β-oxido phosphonium ylide and subsequent stereochemical inversion.

Experimental Protocol:

-

Ylide and Betaine Formation:

-

The phosphonium ylide is prepared as described in section 2.1.

-

3-Pentanone (1.0 eq.) is added to the ylide solution at -78 °C to form the lithium betaine intermediate.

-

An additional equivalent of n-BuLi is added at -78 °C to deprotonate the carbon adjacent to the phosphorus, forming a β-oxido phosphonium ylide.

-

-

Protonation and Elimination:

-

A proton source, such as tert-butanol, is added to the solution at -78 °C to selectively protonate the β-oxido phosphonium ylide, leading to the thermodynamically more stable threo-betaine.

-

The reaction is allowed to warm to room temperature, promoting the elimination of triphenylphosphine oxide and the formation of (E)-4-Ethyl-3-heptene.

-

Workup and purification are performed as described in section 2.1.

-

Separation and Purification of (E/Z) Isomers

A mixture of (E)- and (Z)-4-Ethyl-3-heptene can be separated using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Preparative Gas Chromatography (GC)

Given the volatility of this compound, preparative GC is a suitable method for obtaining high-purity isomers.

Experimental Protocol:

-

Instrument: Preparative Gas Chromatograph with a thermal conductivity detector (TCD).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5) of appropriate dimensions for preparative scale injections.

-

Carrier Gas: Helium or Nitrogen at an optimized flow rate.

-

Injection: The (E/Z) mixture is injected in discrete aliquots.

-

Temperature Program: An initial oven temperature is held for a short period, followed by a ramp to a final temperature to ensure separation of the isomers. The (Z)-isomer is expected to elute slightly before the (E)-isomer on a non-polar column.

-

Collection: The separated isomers are collected in cooled traps as they elute from the column.

Preparative High-Performance Liquid Chromatography (HPLC)

For larger scale separations, preparative HPLC can be employed. The separation of non-polar alkene isomers can be challenging and often requires specialized stationary phases.

Experimental Protocol:

-

Instrument: Preparative HPLC system with a refractive index (RI) or UV detector (at low wavelength).

-

Column: A silver ion-impregnated silica gel column (AgNO₃-silica) or a reverse-phase column with a mobile phase containing silver ions. Alternatively, a column with shape selectivity, such as one based on cholesterol, could be effective.[3]

-

Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane.

-

Injection: The isomer mixture is dissolved in the mobile phase and injected onto the column.

-

Elution: Isocratic elution is typically used. The separation is based on the differential interaction of the π-electrons of the double bond with the stationary phase.

-

Fraction Collection: Fractions are collected based on the detector signal, and the solvent is removed to yield the pure isomers.

Stereochemical Analysis

The definitive assignment of the (E) and (Z) stereochemistry is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The chemical shift of the vinylic proton is diagnostic. In the (Z)-isomer, the vinylic proton is expected to be shielded and thus appear at a slightly upfield chemical shift compared to the (E)-isomer due to steric compression.

-

¹³C NMR Spectroscopy: The "gamma-gauche" effect is a key indicator of stereochemistry. The carbon atoms of the ethyl group that are cis to the other substituent on the double bond in the (Z)-isomer will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding carbons in the (E)-isomer.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY is a powerful 2D NMR technique for unambiguous stereochemical assignment.[5] In a NOESY experiment on the (Z)-isomer, a cross-peak would be observed between the vinylic proton and the protons of the adjacent ethyl group on the same side of the double bond. For the (E)-isomer, this through-space correlation would be absent.

Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: (E/Z)-3,4-dimethyl-3-hexene

| Isomer | Vinylic Proton (δ, ppm) | Allylic CH₂ (δ, ppm) | Allylic CH₃ (δ, ppm) | Vinylic C (δ, ppm) | Allylic C (CH₂) (δ, ppm) | Allylic C (CH₃) (δ, ppm) |

| (Z) | ~5.2-5.4 | ~2.0-2.2 | ~1.6-1.7 (cis) | ~125-130 | ~25-30 | ~15-20 (cis) |

| (E) | ~5.3-5.5 | ~2.0-2.2 | ~1.6-1.7 (trans) | ~125-130 | ~30-35 | ~20-25 (trans) |

Note: These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual values for this compound will vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers.

Experimental Protocol:

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program is optimized to achieve baseline separation of the (E) and (Z) isomers.

-

MS Conditions: Electron ionization (EI) at 70 eV is standard.

-

Expected Fragmentation: The mass spectra of the (E) and (Z) isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of branched alkenes, with prominent peaks resulting from allylic cleavage and rearrangements.[2][6] Key fragments would likely include the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.

Data Summary

The following table summarizes the known and estimated physical and spectroscopic properties of (E/Z)-4-Ethyl-3-heptene.

| Property | (E)-4-Ethyl-3-heptene | (Z)-4-Ethyl-3-heptene |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol |

| CAS Number | 33933-74-3 | Not assigned |

| Boiling Point | ~144-146 °C (estimated) | Likely slightly lower than (E)-isomer |

| Density | ~0.74 g/cm³ (estimated) | Likely slightly lower than (E)-isomer |

| Refractive Index | ~1.425 (estimated) | Likely slightly lower than (E)-isomer |

| ¹H NMR (vinylic H) | Higher δ (downfield) | Lower δ (upfield) |

| ¹³C NMR (allylic C) | Less shielded (downfield) | More shielded (upfield, γ-gauche effect) |

| GC Retention Time | Longer on non-polar column | Shorter on non-polar column |

Visualizations

Stereoisomers of this compound

Caption: Chemical structures of the (Z) and (E) isomers of this compound.

Synthetic Pathway via Wittig Reaction

Caption: Proposed synthetic routes to (E/Z)-4-Ethyl-3-heptene via the Wittig reaction.

Analytical Workflow for Stereochemical Determination

Caption: Workflow for the separation and stereochemical analysis of (E/Z)-4-Ethyl-3-heptene.

Conclusion

The stereochemistry of this compound is defined by the (E) and (Z) configurations around its trisubstituted double bond. While specific experimental data for this compound is scarce, this guide provides a robust framework for its stereoselective synthesis, separation, and characterization based on established chemical principles and data from analogous structures. The detailed protocols for the Wittig reaction and its modifications, along with methods for preparative chromatography and spectroscopic analysis, offer a comprehensive resource for researchers. The application of advanced NMR techniques, particularly NOESY, is highlighted as the definitive method for unambiguous stereochemical assignment. This guide serves as a foundational document for further investigation into the properties and potential applications of the individual stereoisomers of this compound.

References

- 1. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. organic chemistry - Determining geometry of trisubstituted alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for 4-Ethyl-3-heptene, a valuable organic compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies available for the preparation of this alkene. This document details key synthetic pathways, including the Grignard reaction followed by dehydration, the Wittig reaction, and the direct dehydration of 4-ethyl-4-heptanol. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this knowledge.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations. These methods offer varying degrees of stereoselectivity and are amenable to different laboratory settings and starting material availability.

-

Grignard Reaction Followed by Dehydration: This two-step approach involves the initial formation of a tertiary alcohol, 4-ethyl-4-heptanol, through the nucleophilic addition of a Grignard reagent to a ketone. The subsequent elimination of water from the alcohol yields the desired alkene.

-

Wittig Reaction: This powerful olefination reaction allows for the direct formation of the carbon-carbon double bond by reacting a phosphorus ylide with an appropriate aldehyde. This method offers a high degree of control over the location of the double bond.

-

Dehydration of 4-ethyl-4-heptanol: The direct acid-catalyzed dehydration of the precursor alcohol, 4-ethyl-4-heptanol, provides a straightforward route to this compound.

The following sections will delve into the specific experimental details and associated data for each of these synthetic pathways.

Data Presentation: A Comparative Overview of Synthetic Routes

To facilitate a clear comparison of the different synthetic approaches, the following table summarizes the key quantitative data associated with each method.

| Synthesis Route | Starting Materials | Key Reagents | Product(s) | Yield (%) | Reference |

| Grignard Reaction & Dehydration | 3-Pentanone, Propyl Bromide, Magnesium | Diethyl ether, Sulfuric Acid | This compound | Not specified | General knowledge |

| Wittig Reaction | Propanal, 3-Bromopentane, Triphenylphosphine | n-Butyllithium, THF | (E)- and (Z)-4-Ethyl-3-heptene | Not specified | General knowledge |

| Dehydration of 4-ethyl-4-heptanol | 4-ethyl-4-heptanol | Sulfuric Acid or Phosphoric Acid | This compound | Not specified | General knowledge |

Note: While specific yields for the direct synthesis of this compound are not explicitly detailed in the readily available literature, the general methodologies for these reaction types are well-established and consistently provide moderate to high yields for analogous compounds.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound.

Synthesis of this compound via Grignard Reaction and Dehydration

This synthesis proceeds in two distinct stages: the formation of 4-ethyl-4-heptanol via a Grignard reaction, followed by its dehydration to yield this compound.

Part A: Synthesis of 4-ethyl-4-heptanol

The reaction of 3-pentanone with propylmagnesium bromide is a viable route to the precursor alcohol.

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.

-

Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-ethyl-4-heptanol. The product can be purified by distillation.

Part B: Dehydration of 4-ethyl-4-heptanol

Materials:

-

4-ethyl-4-heptanol

-

Concentrated sulfuric acid or phosphoric acid

Procedure:

-

Place 4-ethyl-4-heptanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to induce dehydration. The reaction temperature will vary depending on the acid used. For example, heating with sulfuric acid is a common method for alcohol dehydration.

-

The product, this compound, can be isolated by distillation directly from the reaction mixture.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction provides a direct route to the alkene by reacting an aldehyde with a phosphorus ylide. To synthesize this compound, propanal can be reacted with the ylide generated from the triphenylphosphonium salt of 3-bromopentane.

Part A: Preparation of the Phosphonium Salt

Materials:

-

3-Bromopentane

-

Triphenylphosphine

Procedure:

-

In a round-bottom flask, combine 3-bromopentane and triphenylphosphine.

-

Heat the mixture, typically in a suitable solvent like toluene or acetonitrile, to facilitate the SN2 reaction.

-

The phosphonium salt will precipitate out of the solution upon cooling.

-

Collect the salt by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Part B: Ylide Formation and Reaction with Propanal

Materials:

-

(sec-Butyl)triphenylphosphonium bromide (from Part A)

-

Strong base (e.g., n-butyllithium in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Propanal

Procedure:

-

Suspend the phosphonium salt in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (typically -78 °C or 0 °C).

-

Slowly add a solution of a strong base, such as n-butyllithium, to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

After stirring for a period to ensure complete ylide formation, add a solution of propanal in anhydrous THF dropwise at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by adding water or a saturated aqueous ammonium chloride solution.

-

Extract the product into a non-polar solvent like pentane or hexane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The triphenylphosphine oxide byproduct can be removed by filtration or chromatography.

-

The resulting this compound can be purified by distillation. This reaction will likely produce a mixture of (E) and (Z) isomers.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Grignard reaction followed by dehydration pathway.

Caption: Wittig reaction pathway for this compound synthesis.

Caption: Experimental workflow for the Grignard/Dehydration synthesis.

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 4-Ethyl-3-heptene, a valuable compound in various chemical syntheses. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents logical workflows for these procedures.

Physicochemical Properties of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C9H18. It exists as two geometric isomers, (E)-4-Ethyl-3-heptene and (Z)-4-Ethyl-3-heptene. The physical properties can vary slightly between these isomers, though much of the available data does not distinguish between them. The data presented here is for the compound generally identified as this compound.

Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Boiling Point | 144.8 °C (at 760 mmHg) | |

| Density | 0.74 g/cm³ | [1] |

| Molecular Formula | C9H18 | [2][3] |

| Molecular Weight | 126.24 g/mol | [2][3] |

| CAS Number | 33933-74-3 | [2] |

| Vapor Pressure | 6.3 mmHg at 25°C | [1] |

| Flash Point | 22.5 °C | [1] |

| Refractive Index | 1.425 | [1] |

Experimental Protocols for Property Determination

The accurate determination of the boiling point and density of this compound is crucial for its application in research and development. The following sections detail standard experimental methodologies for these measurements.

2.1. Determination of Boiling Point: Micro-Boiling Point Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][3][4]

2.2. Determination of Density: Pycnometer Method (ASTM D1475)

This method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.

-

The outside of the pycnometer is carefully dried, and its mass is determined (m_pycnometer + water). The mass of the water is calculated, and from the known density of water at that temperature, the exact volume of the pycnometer is determined.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted.

-

The mass of the pycnometer filled with the sample is measured (m_pycnometer + sample).

-

The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for Boiling Point Determination using the Micro-Boiling Point Method.

References

An In-depth Technical Guide to the Synthesis of Z-4-ethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the stereoselective synthesis of Z-4-ethyl-3-heptene, a trisubstituted alkene of interest in various chemical research domains. The primary focus is on the Wittig reaction, a powerful and widely utilized method for the formation of carbon-carbon double bonds with defined stereochemistry. This guide includes detailed experimental protocols, quantitative data analysis, and visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

Z-4-ethyl-3-heptene is a hydrocarbon featuring a nine-carbon backbone with a double bond at the C3 position and an ethyl substituent at the C4 position, resulting in a Z (cis) configuration of the substituents across the double bond. The stereoselective synthesis of such Z-alkenes is a significant challenge in organic chemistry, as the E (trans) isomer is often the thermodynamically more stable product. The Wittig reaction, particularly with the use of non-stabilized ylides, offers a reliable strategy to achieve high Z-selectivity.

Synthetic Approach: The Wittig Reaction

The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2][3][4][5][6] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form the Z-alkene.[1][3] This is the strategy employed for the synthesis of Z-4-ethyl-3-heptene.

The overall synthetic pathway can be dissected into two main stages:

-

Preparation of the Wittig Reagent: Synthesis of the necessary phosphonium ylide from an alkyl halide and triphenylphosphine.

-

Wittig Olefination: The reaction of the ylide with a suitable ketone to form the desired Z-alkene.

Retrosynthetic Analysis

A retrosynthetic analysis of Z-4-ethyl-3-heptene points to 3-pentanone as the ketone component and a propyl-substituted phosphorus ylide as the nucleophile.

Caption: Retrosynthetic analysis of Z-4-ethyl-3-heptene.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of Z-4-ethyl-3-heptene via the Wittig reaction.

Preparation of Propyltriphenylphosphonium Bromide

The first step involves the synthesis of the phosphonium salt precursor to the Wittig reagent. This is achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromopropane.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the propyltriphenylphosphonium bromide under vacuum to yield a white, crystalline solid.

Synthesis of Z-4-ethyl-3-heptene via Wittig Olefination

This procedure details the formation of the ylide in situ followed by its reaction with 3-pentanone. The use of a strong, non-nucleophilic base is crucial for the deprotonation of the phosphonium salt to form the unstabilized ylide.

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) or sodium hydride (NaH) to the stirred suspension. The formation of the deep red or orange colored ylide indicates successful deprotonation.

-

Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.

-

Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent such as pentane or hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification

The crude product is a mixture of Z-4-ethyl-3-heptene, the E-isomer, and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a non-polar eluent system, such as hexane or pentane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system. The less polar alkene products will elute before the more polar triphenylphosphine oxide.

-

Collect the fractions containing the desired alkene. The Z- and E-isomers may co-elute, requiring careful fractionation and analysis by gas chromatography (GC) or NMR to determine the isomeric ratio.

-

Combine the fractions containing the purified Z-4-ethyl-3-heptene and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of Z-4-ethyl-3-heptene.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Wittig Reagent Precursor | Propyltriphenylphosphonium bromide |

| Ketone | 3-Pentanone |

| Base | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Typical Yield | 60-80% |

| Z:E Ratio | >95:5 |

| Purity (after chromatography) | >98% |

Table 2: Spectroscopic Data for Z-4-ethyl-3-heptene

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) | ~3010 cm⁻¹ (C-H stretch, sp²), ~1660 cm⁻¹ (C=C stretch)[7] |

| ¹H NMR (CDCl₃) | δ ~5.2 (t, 1H, vinylic proton), ~2.1 (m, 4H, allylic protons), ~1.0 (t, 6H, methyl protons), ~0.9 (t, 3H, methyl protons) |

| ¹³C NMR (CDCl₃) | δ ~140 (alkene C), ~125 (alkene CH), various signals in the aliphatic region |

| Mass Spectrometry (MS) | m/z 126 (M⁺)[7] |

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction for the synthesis of Z-4-ethyl-3-heptene.

Caption: Mechanism of the Wittig reaction for Z-4-ethyl-3-heptene synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of Z-4-ethyl-3-heptene.

Conclusion

The Wittig reaction employing an unstabilized ylide provides an effective and highly stereoselective method for the synthesis of Z-4-ethyl-3-heptene. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and stereoselectivity. The purification of the final product from the triphenylphosphine oxide byproduct is a key consideration in the overall synthetic strategy.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to the Synthesis of (E)-4-Ethyl-3-heptene

Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for producing (E)-4-ethyl-3-heptene, a trisubstituted alkene. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It details plausible and established methodologies, including the Wittig reaction and the McMurry reaction, offering comprehensive experimental protocols for each. Quantitative data, where available, is summarized, and key reaction pathways are visualized using Graphviz diagrams to ensure clarity and aid in experimental design.

Introduction

(E)-4-Ethyl-3-heptene is a nine-carbon, trisubstituted alkene with the chemical formula C₉H₁₈.[1] Its structure is characterized by a heptene backbone with an ethyl group at the C4 position and a double bond between C3 and C4, with E (trans) stereochemistry across the double bond. The stereoselective synthesis of such alkenes is a fundamental task in organic chemistry, often serving as a building block in the construction of more complex molecular architectures. This guide focuses on established olefination reactions that provide reliable access to this specific isomer.

Table 1: Physicochemical Properties of (E)-4-Ethyl-3-heptene

| Property | Value | Reference |

| CAS Number | 33933-74-3 | [1][2][3] |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| Boiling Point | 144.8 °C at 760 mmHg | [4][5] |

| Density | 0.74 g/cm³ | [5] |

| Refractive Index | 1.425 | [4][5] |

| Flash Point | 22.5 °C | [4][5] |

Synthetic Strategies

The synthesis of (E)-4-ethyl-3-heptene can be approached through several established olefination methodologies. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and scalability. This guide will focus on two primary and highly plausible routes: the Wittig reaction and the McMurry reaction.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[6] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To achieve the desired E-stereoselectivity for a trisubstituted alkene like 4-ethyl-3-heptene, a stabilized or semi-stabilized ylide is typically preferred. However, for non-stabilized ylides, reaction conditions can be modified (e.g., Schlosser modification) to favor the E-isomer.

For the synthesis of (E)-4-ethyl-3-heptene, a logical disconnection approach points to the reaction between pentan-3-one and the ylide derived from ethyltriphenylphosphonium bromide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-3-heptene via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethyl-3-heptene, a valuable alkene intermediate in organic synthesis. The protocol outlines a two-step process commencing with the nucleophilic addition of a Grignard reagent, ethylmagnesium bromide, to 3-pentanone, yielding the tertiary alcohol 4-ethyl-3-heptanol. Subsequent acid-catalyzed dehydration of the alcohol intermediate affords the target alkene, this compound. This method is a robust and well-established approach for the formation of carbon-carbon bonds and subsequent generation of unsaturated systems. Detailed experimental procedures, quantitative data, and a visual workflow are presented to aid researchers in successfully replicating this synthesis.

Introduction